氯化氢硅烷

描述

Synthesis Analysis

The synthesis of organofunctional silicon hydride halides from methylchlorosilane involves the preparation of R(CH3)SiHCl in high yields, utilizing CH3SiH2Cl as an intermediate. This process highlights the efficient conversion of CH3SiHCl2 to CH3SiH2Cl through chloride-hydride redistribution, followed by selective reaction with Grignard reagents to form various dihydride compounds. This synthesis pathway emphasizes the manipulation of silicon-halide and silicon-hydrogen bonds to produce targeted organosilicon compounds with precision (Missaghi et al., 2008).

Molecular Structure Analysis

A theoretical survey comparing the structures and bond energies of silyl derivatives with their methyl counterparts reveals that silicon hydrides and silyl molecules often share similar equilibrium geometries with methyl molecules, with significant differences in bond energies depending on the electronegativity of the substituents. This comparison underscores the distinct characteristics of silicon bonds, especially in compounds like silylamine, which exhibits a unique planar geometry around the nitrogen atom (Luke et al., 1986).

Chemical Reactions and Properties

Silicon chloride hydrides engage in a variety of chemical reactions, including hydrosilylation, a process pivotal for forming Si-C bonds essential in organic and materials chemistry. The synthesis and characterization of novel silylsilylenes illustrate the reactive nature of silicon(II) hydride intermediates in hydrosilylation, demonstrating the formation of compounds without multiple-bond character in the Si-Si bonds, highlighting the versatility and reactivity of silicon hydrides in forming stable, complex structures (Zhang et al., 2010).

Physical Properties Analysis

The physical properties of silicon hydride modified silica surfaces through a high-temperature chlorination-reduction sequence show that the silicon hydride groups introduced to the silica surface do not significantly impact the structure, surface area, and mesopore size. This method effectively modifies silica surfaces with Si-H groups, which are crucial for further molecular silica surface modifications, demonstrating the stability and durability of silicon hydride functionalities under extreme conditions (Plumeré et al., 2009).

Chemical Properties Analysis

The reactivity and chemical properties of silicon chloride hydrides are further exemplified in the gas-phase chemistry of pentacoordinate silicon hydride ions. These ions exhibit strong reactivity as hydride reducing agents, capable of transferring H- to a wide array of organic, inorganic, and transition-metal organometallic species. This demonstrates the potential of silicon hydrides in synthetic chemistry, particularly in reductions and hydride transfers, illustrating the versatile chemical properties of silicon hydrides in various reaction environments (Hajdasz et al., 1994).

科学研究应用

表面改性与氧化:氯化氢硅烷在改性硅基材料的表面性能方面发挥着重要作用。Sreejith 和 Pillai (2006) 观察到,暴露于氯离子和氟离子会导致多孔硅上的硅氢键发生变化,从而导致硅氧键增加。这表明在硅表面的氧化和改性中具有潜在应用 (Sreejith & Pillai, 2006)。

二氧化硅表面的功能化:Plumeré 等人 (2009) 描述了一种用硅氢基团对二氧化硅表面进行功能化的方法。他们的研究表明,氯化氢硅烷可用于创建适合进一步分子改性的表面,可能对催化和材料科学领域产生影响 (Plumeré 等,2009)。

有机反应中的催化:Swamy 等人 (2017) 展示了硅(IV) 氢化物化合物在醛的氰基化中作为催化剂的用途。这意味着氯化氢硅烷衍生物在有机合成中可能是很有价值的催化剂 (Swamy 等,2017)。

有机功能性硅氢卤化物的制备:Missaghi 等人 (2008) 关于由甲基氯硅烷合成有机功能性硅氢卤化物的研究突出了其在创建具有潜在材料科学和有机硅化学应用的多种硅基化合物中的作用 (Missaghi 等,2008)。

储氢材料:Neiner 和 Kauzlarich (2010) 研究了氢封端的硅纳米粒子作为潜在的储氢材料。氯化氢硅烷衍生物储存和释放氢的能力可能对储能技术产生重大影响 (Neiner & Kauzlarich, 2010)。

CO2 还原:Sun 等人 (2016) 的一项研究表明,氢化物封端的硅纳米晶体可以将二氧化碳还原为一氧化碳。这表明在环境技术中具有潜在应用,特别是在 CO2 还原和合成燃料生产中 (Sun 等,2016)。

硅氢化物的声化学:Hidding (2018) 讨论了使用超声处理硅烷来创建新的硅化合物和材料,突出了氯化氢硅烷在新型合成方法中的潜力 (Hidding, 2018)。

安全和危害

未来方向

属性

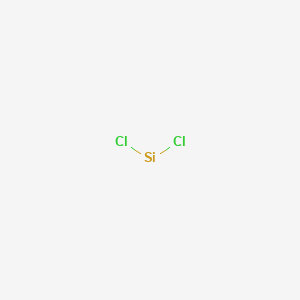

InChI |

InChI=1S/Cl2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGIEFFCMBQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052082 | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorosilylene | |

CAS RN |

4109-96-0, 13569-32-9 | |

| Record name | Dichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)